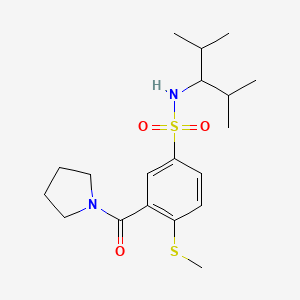
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Descripción general
Descripción
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for use in scientific research. This compound has received significant attention due to its potential applications in the field of neuroscience, specifically in the study of memory and learning.
Mecanismo De Acción
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide works by inhibiting the activity of a specific protein kinase, which is involved in the phosphorylation of various proteins that are critical for the maintenance of synaptic plasticity and memory formation. By inhibiting this protein kinase, N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide can enhance the formation and retention of memories.
Biochemical and physiological effects:
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been found to enhance the formation and retention of memories in various animal models. In addition, this compound has been shown to improve cognitive function in animals with impaired memory and learning abilities. However, the exact biochemical and physiological effects of N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has several advantages for use in lab experiments. Firstly, it is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in memory and learning processes. Secondly, N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been shown to have minimal toxicity and side effects in animal models. However, the limitations of N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide include its high cost and the proprietary nature of its synthesis method.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on synaptic plasticity and memory formation. Secondly, N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide could be used in combination with other drugs or therapies to enhance its efficacy in the treatment of neurological disorders. Finally, the development of more cost-effective synthesis methods for N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide could make this compound more widely available for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been found to be a potent and selective inhibitor of a specific protein kinase, which is involved in the regulation of memory and learning processes in the brain. As such, this compound has potential applications in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c18-10-5-6-13(19)14(9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h5-6,9,11-12H,1-4,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMFTNTWNANIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4722743.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4722761.png)

![2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4722787.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4722796.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4722798.png)
![ethyl 4-benzyl-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4722808.png)

![methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4722816.png)
![1-bromo-2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4722832.png)

